

Spectroscopic and Synthetic Guide to (S)-1,1'-Bi-2,2'-naphthol (BINOL)

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Compound of Interest

Compound Name: (S)-1,1'-Bi-2,2'-naphthol

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This technical guide provides a comprehensive overview of the spectroscopic data for **(S)-1,1'-Bi-2,2'-naphthol** ((S)-BINOL), a cornerstone of asymmetric synthesis. Detailed Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data are presented, alongside meticulous experimental protocols for the synthesis of racemic BINOL and its subsequent chiral resolution to obtain the enantiopure (S)-isomer. This document is intended to serve as a practical resource for professionals in the fields of chemical research and pharmaceutical development.

Spectroscopic Data

The following sections detail the characteristic NMR and IR spectroscopic data for (S)-BINOL. The data has been compiled from various sources and is presented in a structured format for clarity and ease of reference.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ^1H and ^{13}C NMR spectra of (S)-BINOL are typically recorded in deuterated chloroform (CDCl_3). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

^1H NMR Data

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
7.90 - 8.00	d	2H	Ar-H
7.85 - 7.95	d	2H	Ar-H
7.35 - 7.45	m	2H	Ar-H
7.20 - 7.30	m	4H	Ar-H
7.10 - 7.20	d	2H	Ar-H
4.80 - 5.00	s (br)	2H	OH

¹³C NMR Data

Chemical Shift (δ , ppm)	Assignment
152.7	C-OH
133.5	Ar-C
131.0	Ar-C
129.5	Ar-C
128.3	Ar-CH
127.0	Ar-CH
124.2	Ar-CH
123.7	Ar-CH
117.8	Ar-CH
110.8	Ar-C

Infrared (IR) Spectroscopy

The IR spectrum of (S)-BINOL is commonly obtained using a potassium bromide (KBr) pellet. The following table lists the key absorption bands.

Wavenumber (cm ⁻¹)	Intensity	Assignment
3500 - 3200	Strong, Broad	O-H stretch (hydrogen-bonded)
3060	Medium	Ar C-H stretch
1620	Medium	C=C stretch (aromatic)
1595	Medium	C=C stretch (aromatic)
1508	Strong	C=C stretch (aromatic)
1340	Medium	O-H bend
1215	Strong	C-O stretch
810	Strong	Ar C-H bend (out-of-plane)

Experimental Protocols

Detailed methodologies for the synthesis of racemic BINOL and its chiral resolution to afford (S)-BINOL are provided below.

Synthesis of Racemic 1,1'-Bi-2,2'-naphthol

Racemic BINOL is synthesized via the oxidative coupling of 2-naphthol using iron(III) chloride as the oxidant[1].

Materials:

- 2-naphthol
- Anhydrous iron(III) chloride (FeCl₃)
- Toluene
- Hydrochloric acid (HCl), concentrated
- Sodium chloride (NaCl) solution, saturated

- Anhydrous magnesium sulfate (MgSO_4)
- Diatomaceous earth

Procedure:

- A solution of 2-naphthol (10.0 g, 69.4 mmol) in 100 mL of toluene is prepared in a round-bottom flask equipped with a magnetic stirrer.
- Anhydrous iron(III) chloride (1.2 g, 7.4 mmol) is added to the solution.
- The mixture is stirred at room temperature for 4 hours.
- The reaction is quenched by the addition of 100 mL of water.
- The mixture is acidified with concentrated hydrochloric acid until the aqueous layer is clear.
- The layers are separated, and the aqueous layer is extracted with toluene (3 x 50 mL).
- The combined organic layers are washed with saturated sodium chloride solution, dried over anhydrous magnesium sulfate, and filtered through a pad of diatomaceous earth.
- The solvent is removed under reduced pressure to yield crude racemic BINOL.
- The crude product is purified by recrystallization from hot toluene to afford white crystals of racemic 1,1'-bi-2,2'-naphthol.

Chiral Resolution of Racemic 1,1'-Bi-2,2'-naphthol

The resolution of racemic BINOL is achieved through the formation of a diastereomeric inclusion complex with N-benzylcinchonidinium chloride^[1]. This procedure selectively isolates the (R)-enantiomer, leaving the (S)-enantiomer in the mother liquor.

Materials:

- Racemic 1,1'-bi-2,2'-naphthol
- N-benzylcinchonidinium chloride

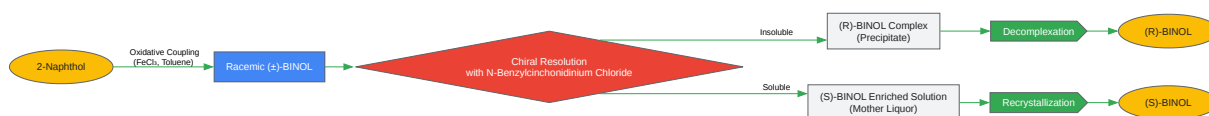
- Acetonitrile

Procedure:

- A solution of racemic BINOL (5.0 g, 17.5 mmol) in 100 mL of hot acetonitrile is prepared.
- A solution of N-benzylcinchonidinium chloride (7.4 g, 17.5 mmol) in 100 mL of hot acetonitrile is added to the BINOL solution.
- The mixture is allowed to cool slowly to room temperature, during which time a crystalline precipitate of the (R)-BINOL-N-benzylcinchonidinium chloride complex forms.
- The crystals are collected by vacuum filtration and washed with a small amount of cold acetonitrile. This solid contains the (R)-enantiomer.
- The filtrate, which is enriched in the (S)-enantiomer, is concentrated under reduced pressure.
- To isolate the (S)-BINOL, the residue is dissolved in a minimal amount of hot toluene and allowed to recrystallize.
- The resulting crystals of **(S)-1,1'-bi-2,2'-naphthol** are collected by filtration. The enantiomeric excess can be determined by chiral HPLC analysis.

Visualization of the Synthetic Workflow

The following diagram illustrates the logical progression from the starting material to the final, enantiomerically pure product.



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Caption: Workflow for the synthesis of racemic BINOL and its resolution to (S)-BINOL.

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References

- 1. 1,1'-Bi-2-naphthol - Wikipedia [en.wikipedia.org]
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